lithium(1+) ion 5-chlorofuran-2-sulfinate
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Overview
Description
Lithium(1+) ion 5-chlorofuran-2-sulfinate is a chemical compound with the molecular formula C4H2ClLiO3S It is a lithium salt of 5-chlorofuran-2-sulfinate, which is a derivative of furan, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-chlorofuran-2-sulfinate typically involves the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:
5-chlorofuran-2-sulfinic acid+LiOH→lithium(1+) ion 5-chlorofuran-2-sulfinate+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-chlorofuran-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted furan derivatives
Scientific Research Applications
Lithium(1+) ion 5-chlorofuran-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Sodium 5-chlorofuran-2-sulfinate: Similar in structure but contains sodium instead of lithium.
Potassium 5-chlorofuran-2-sulfinate: Similar in structure but contains potassium instead of lithium.
5-chlorofuran-2-sulfonic acid: The parent acid of the lithium salt.
Uniqueness
Lithium(1+) ion 5-chlorofuran-2-sulfinate is unique due to the presence of the lithium ion, which can impart different chemical properties compared to its sodium and potassium counterparts. The lithium ion can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
lithium;5-chlorofuran-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFBHASSINKCY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(OC(=C1)Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClLiO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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